2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE
Description
Properties
IUPAC Name |
pyrazin-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)11-1-2-14(22-9-11)25-12-3-7-23(8-4-12)15(24)13-10-20-5-6-21-13/h1-2,5-6,9-10,12H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPZEMOLLNGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of pyrazine derivatives with trifluoromethylated pyridine compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of nitrogen-containing heterocycles. Key structural analogs include:
Key Observations :
Core Heterocycle :
- The pyrazine core in the target compound distinguishes it from pyridazine (e.g., ) and pyrazole (e.g., Fipronil ). Pyrazine’s electron-deficient aromatic system may enhance binding to metal ions or polar protein pockets compared to pyridazine’s slightly higher electron density.
- Oxadiazole analogs (e.g., ) exhibit rigid planar structures, favoring membrane penetration, whereas the piperidine-pyrazine linkage introduces conformational flexibility.
Trifluoromethyl Group :
- The 5-(trifluoromethyl)pyridinyloxy group is a shared feature with Fipronil . This substituent enhances lipophilicity and metabolic stability, critical for bioactivity. However, in Fipronil, the trifluoromethyl group directly contributes to insecticidal activity via GABA receptor antagonism, whereas its role in the target compound remains unexplored.
Piperidine Modifications: The piperidine carbonyl group in the target compound contrasts with benzylidene-substituted piperidines (e.g., ), which may confer rigidity or altered solubility.
Biological Activity
The compound 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)pyrazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a pyrazine ring fused with a piperidine moiety and a trifluoromethyl-pyridine substituent. The presence of these functional groups contributes significantly to its biological activity.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes. Specifically, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- TRPV1 Receptor Antagonism : Studies on related compounds have shown that they can act as antagonists for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation and inflammatory responses. The compound's structural similarity to known TRPV1 antagonists suggests it may exhibit similar properties .
- Inhibition of COX Enzymes : Preliminary data suggest that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In vitro assays indicate that certain analogs have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies:
In Vitro Studies
- Antiproliferative Activity : Compounds structurally similar to this pyrazine derivative have demonstrated significant antiproliferative effects against cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Antioxidant Properties : Some studies indicate that related compounds can scavenge free radicals, suggesting potential use as antioxidants.
In Vivo Studies
- Analgesic Effects : In animal models, compounds with similar structures have been shown to reduce pain responses effectively, indicating potential for development as analgesics.
- Anti-inflammatory Effects : The anti-inflammatory potential has been corroborated through carrageenan-induced paw edema assays, where significant reductions in inflammation were observed.
Q & A
Q. What are the key structural features of 2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)PYRAZINE, and how do they influence its reactivity?
The compound contains a pyrazine core linked to a piperidine ring via a carbonyl group, with a trifluoromethyl-substituted pyridinyloxy moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazine ring may participate in π-π stacking interactions in biological systems. The piperidine ring contributes conformational flexibility, which is critical for binding to target proteins. Structural characterization typically employs NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and HPLC to assess purity .
Q. What spectroscopic methods are most effective for characterizing this compound’s purity and structure?
- ¹H/¹³C NMR : Resolves aromatic protons, trifluoromethyl groups, and piperidine ring conformers.
- FT-IR : Identifies carbonyl (C=O) and ether (C-O-C) stretching vibrations.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
- HPLC with UV/Vis detection : Quantifies purity (>95% is standard for research-grade material) .
Q. How can researchers design a robust synthetic route for this compound?
A typical multi-step synthesis involves:
Coupling : Reacting 5-(trifluoromethyl)pyridin-2-ol with a protected piperidine derivative under Mitsunobu conditions to form the ether linkage.
Carbonylation : Introducing the carbonyl group via reaction with phosgene or a safer equivalent (e.g., triphosgene).
Pyrazine functionalization : Attaching the pyrazine moiety using nucleophilic acyl substitution.
Key considerations include temperature control (0–5°C for carbonylations) and solvent selection (e.g., dichloromethane for Mitsunobu reactions) to maximize yield .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved for this compound?
Contradictions may arise from differences in:
- Assay conditions (e.g., pH, ionic strength, or serum protein interference).
- Cellular models (e.g., immortalized vs. primary cells).
Methodological solutions : - Standardize assay protocols (e.g., use uniform buffer systems like ammonium acetate, pH 6.5, as in ).
- Validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC₅₀).
- Conduct impurity profiling via LC-MS to rule out confounding byproducts .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Catalyst optimization : Use palladium-based catalysts for coupling steps to reduce side reactions.
- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., carbonylations).
- In-line purification : Integrate scavenger resins or catch-and-release techniques to remove excess reagents.
Post-synthesis, preparative HPLC or crystallization (using ethanol/water mixtures) improves purity to >99% for in vivo studies .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., pyrazine’s role in ATP-binding pockets).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR : Correlate trifluoromethyl group’s electronegativity with inhibitory potency across analogs.
Validate predictions with SPR or ITC to quantify binding kinetics .
Q. What experimental designs are suitable for studying environmental degradation pathways?
Adopt a split-plot design (as in ) to test variables:
- Abiotic factors : Vary pH (3–9), UV exposure, and temperature.
- Biotic factors : Use soil microcosms with microbial consortia.
Analytical methods: - LC-MS/MS : Monitor degradation products (e.g., trifluoroacetic acid).
- ¹⁹F NMR : Track fluorine-containing metabolites.
Reference Project INCHEMBIOL () for protocols on environmental fate studies .
Q. How can researchers address solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins to enhance aqueous solubility.
- pH adjustment : Prepare stock solutions in citrate buffer (pH 4.5) for protonated piperidine moieties.
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC:Cholesterol 7:3 molar ratio) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
